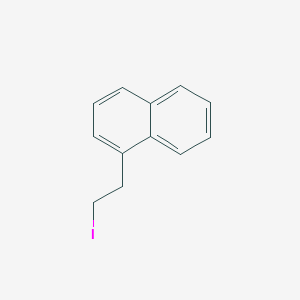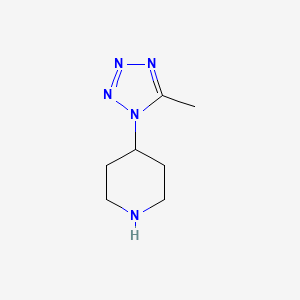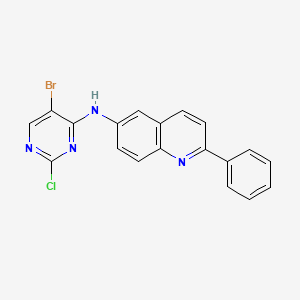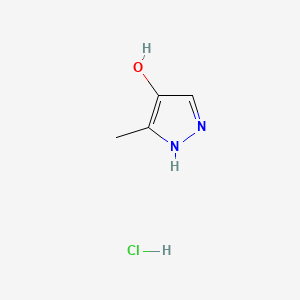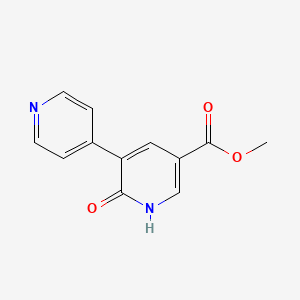
3-bromo-4-phenyl-2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-phenyl-2H-furan-5-one is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-phenyl-2H-furan-5-one typically involves the bromination of a furan derivative. One common method is the radical bromination of the methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction yields a brominated intermediate, which can be further transformed into the desired compound through various steps, including phosphonation and desilylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Bromo-4-phenyl-2H-furan-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator in bromination.
Palladium Catalysts: Employed in coupling reactions.
Sodium Hydride (NaH): Used in deprotonation steps.
Major Products Formed
Substituted Furans: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Oxidized or Reduced Furans: Depending on the specific oxidation or reduction conditions applied.
科学的研究の応用
3-Bromo-4-phenyl-2H-furan-5-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-bromo-4-phenyl-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The bromine and phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzymatic activities, disrupt microbial cell walls, or interfere with viral replication processes .
類似化合物との比較
Similar Compounds
3,4-Dibromo-2H-furan-5-one: Another brominated furan derivative with similar reactivity.
4-Phenyl-2H-furan-5-one: Lacks the bromine substituent but shares the phenyl group.
2-Bromo-5-nitrofuran: Contains both bromine and nitro groups, offering different reactivity patterns.
Uniqueness
3-Bromo-4-phenyl-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and phenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .
特性
分子式 |
C10H7BrO2 |
|---|---|
分子量 |
239.06 g/mol |
IUPAC名 |
3-bromo-4-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-6-13-10(12)9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
KVWOPBVARGZMOS-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)O1)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
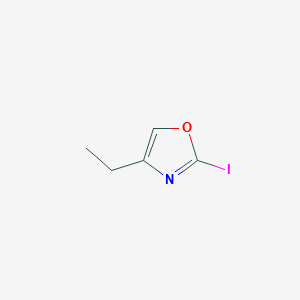


![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
